

Application Notes and Protocols for Sandoz 58-035 in Macrophage Studies

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing **Sandoz 58-035**, a potent and well-characterized inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), in macrophage research. ACAT, also known as Sterol O-acyltransferase (SOAT), is a key enzyme responsible for the esterification of intracellular free cholesterol into cholesteryl esters for storage in lipid droplets. By inhibiting ACAT, **Sandoz 58-035** serves as an invaluable tool to investigate the multifaceted roles of cholesterol metabolism in macrophage biology, particularly in the context of atherosclerosis, inflammation, and cellular signaling.

Mechanism of Action

Sandoz 58-035 is a competitive inhibitor of ACAT, effectively blocking the conversion of free cholesterol to cholesteryl esters.[1] This inhibition leads to an accumulation of unesterified cholesterol within the cell, which can have profound effects on various cellular processes.[2] Its primary application in macrophage studies is to prevent the formation of foam cells, which are macrophages laden with cholesteryl ester-rich lipid droplets and are a hallmark of atherosclerotic lesions.[3][4]

Key Applications in Macrophage Research

 Inhibition of Foam Cell Formation: Preventing the esterification of cholesterol, thereby reducing the accumulation of cholesteryl esters and the transformation of macrophages into foam cells.[2][3][4]



- Cholesterol Efflux Studies: Investigating the pathways of reverse cholesterol transport by promoting the accumulation of free cholesterol, the substrate for efflux transporters.[2][4]
- Apoptosis and Cytotoxicity Studies: Examining the consequences of free cholesterol loading on macrophage viability and programmed cell death.[2][5]
- Inflammasome Activation: Elucidating the role of cholesterol trafficking and ACAT activity in the activation of inflammatory signaling platforms like the NLRP3 inflammasome.[6]
- Signal Transduction and Gene Regulation: Studying how alterations in intracellular cholesterol homeostasis impact signaling pathways and the expression of genes involved in lipid metabolism and inflammation.[3][7]
- Unfolded Protein Response (UPR) Induction: Sandoz 58-035 has been used to induce the simultaneous activation of the UPR and pattern recognition receptors (PRRs) in macrophages.[8][9]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the effects of **Sandoz 58-035** on macrophage cholesterol metabolism and function.

Table 1: Effect of Sandoz 58-035 on Macrophage Cholesterol Content



Cell Type	Treatmen t	Sandoz 58-035 Concentr ation	Duration	Effect on Total Cholester ol (TC)	Effect on Cholester yl Esters (CE)	Referenc e
Human Monocyte- Derived Macrophag es (HMMs)	acLDL (500 μg/mL)	5 μg/mL	24 hours	↓ (54.5±1 vs 73.1±5 μg/mg protein)	Not specified, but TC reduction is primarily due to decreased CE	[4]
Human Monocyte- Derived Macrophag es (HMMs)	acLDL (500 μg/mL)	5 μg/mL	48 hours	↓ (72.9±9 vs 109.2±5 μg/mg protein)	Not specified, but TC reduction is primarily due to decreased CE	[4]
J774 Macrophag es	LDL	Not specified	Not specified	Prevented accumulati on	Prevented accumulati	[3]
THP-1 Derived Foam Cells	acLDL (50 μg/mL)	5 μΜ	48 hours	No significant effect on Free Cholesterol (FC)	Not specified, but used as an ACAT1 inhibitor control	[10]

Table 2: Effect of Sandoz 58-035 on Macrophage Functions



Cell Type	Assay	Treatmen t	Sandoz 58-035 Concentr ation	Duration	Outcome	Referenc e
P388D1 Macrophag es	Apoptosis (Caspase- 3 activity)	7- ketocholest erol (10 μg/mL)	10 μg/mL	16 hours	↓ Apoptosis	[5]
Mouse Peritoneal Macrophag es	Apoptosis (TUNEL)	7- ketocholest erol (10 μg/mL)	10 μg/mL	24 hours	↓ Apoptosis	[2]
Mouse Peritoneal Macrophag es	Apoptosis (TUNEL)	Oxidized LDL (50 µg/mL)	10 μg/mL	24-48 hours	↓ Apoptosis	[5]
Human Monocyte- Derived Macrophag es (HMMs)	Cholesterol Efflux	[3H]cholest eryl oleate- acLDL	5 μg/mL	24-48 hours	† Unesterifie d Cholesterol (UC) efflux	[4]
J774 Macrophag es	LDL Receptor Down- regulation	LDL	Not specified	Not specified	↑ Down- regulation	[3]
RAW 264.7 Macrophag es	Cholesterol Crystal Formation	acLDL (50 μg/mL)	1 μg/mL	24-48 hours	Blocked crystal formation	[11]

Experimental Protocols

Protocol 1: Inhibition of Foam Cell Formation in Human Monocyte-Derived Macrophages (HMMs)



This protocol is adapted from studies investigating the effect of **Sandoz 58-035** on foam cell development.[4]

Materials:

- Human peripheral blood mononuclear cells (PBMCs)
- Macrophage Colony-Stimulating Factor (M-CSF)
- RPMI-1640 medium with 10% fetal bovine serum (FBS)
- Acetylated Low-Density Lipoprotein (acLDL)
- Sandoz 58-035 (stock solution in DMSO)
- Phosphate-buffered saline (PBS)
- Reagents for cholesterol quantification (e.g., enzymatic colorimetric assay kit)
- · Cell lysis buffer

Procedure:

- Macrophage Differentiation: Isolate monocytes from PBMCs and differentiate them into macrophages by culturing in RPMI-1640 with 10% FBS and M-CSF for 7-10 days.
- Cell Plating: Seed the differentiated HMMs into multi-well plates at a desired density and allow them to adhere overnight.
- Treatment:
 - Prepare treatment media containing acLDL (e.g., 50 µg/mL) with or without Sandoz 58-035 (e.g., 1-10 µg/mL). Include a vehicle control (DMSO) for the Sandoz 58-035 condition.
 - Aspirate the culture medium from the cells and replace it with the treatment media.
- Incubation: Incubate the cells for 24-48 hours at 37°C in a 5% CO2 incubator.
- Cell Lysis and Lipid Extraction:



- After incubation, wash the cells three times with cold PBS.
- Lyse the cells using a suitable lysis buffer.
- Extract lipids from the cell lysates.
- Cholesterol Quantification: Measure the total cholesterol and free cholesterol content in the lipid extracts using an enzymatic colorimetric assay. Calculate the cholesteryl ester content by subtracting the free cholesterol from the total cholesterol.

Protocol 2: Assessment of Macrophage Apoptosis Induced by Oxidized Lipids

This protocol is based on studies examining the role of ACAT in oxysterol-induced macrophage apoptosis.[5]

Materials:

- Mouse peritoneal macrophages or a macrophage cell line (e.g., P388D1)
- 7-ketocholesterol (7KC) or Oxidized LDL (OxLDL)
- Sandoz 58-035 (stock solution in DMSO)
- Culture medium (e.g., RPMI-1640 with 10% FBS)
- Apoptosis detection kit (e.g., TUNEL assay or Caspase-3 activity assay)
- Phosphate-buffered saline (PBS)

Procedure:

- Cell Culture: Culture macrophages in appropriate multi-well plates or on coverslips.
- Pre-treatment with Sandoz 58-035:
 - Pre-incubate the cells with culture medium containing Sandoz 58-035 (e.g., 10 μg/mL) or vehicle (DMSO) for 1 hour.



- · Induction of Apoptosis:
 - Add 7KC (e.g., 10 µg/mL) or OxLDL (e.g., 50 µg/mL) to the respective wells.
- Incubation: Incubate the cells for 16-48 hours at 37°C in a 5% CO2 incubator.
- Apoptosis Assay:
 - After incubation, wash the cells with PBS.
 - Perform the apoptosis assay according to the manufacturer's instructions (e.g., TUNEL staining for DNA fragmentation or a fluorometric assay for Caspase-3 activity).
- Analysis: Quantify the percentage of apoptotic cells (for TUNEL) or the level of caspase activity.

Protocol 3: Cholesterol Efflux Assay in J774 Macrophages

This protocol is a generalized procedure based on principles from cholesterol efflux studies.[12]

Materials:

- J774 macrophage cell line
- DMEM with 10% FBS
- [3H]-cholesterol or a stable isotope-labeled cholesterol (e.g., [3,4-13C]cholesterol)
- Sandoz 58-035 (stock solution in DMSO)
- Bovine Serum Albumin (BSA)
- Cholesterol acceptors (e.g., HDL, ApoA1)
- Scintillation fluid and counter (for [3H]-cholesterol) or LC-MS/MS (for stable isotopes)

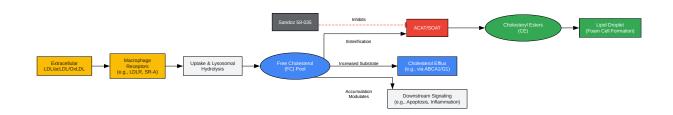
Procedure:



- Cell Plating: Seed J774 cells in multi-well plates and grow to confluence.
- Cholesterol Labeling:
 - Incubate the cells with medium containing [³H]-cholesterol or stable isotope-labeled cholesterol (e.g., 20 μg/mL) and **Sandoz 58-035** (e.g., 0.5 μg/mL) for 6-24 hours to label the intracellular cholesterol pool. The presence of **Sandoz 58-035** ensures that the label remains primarily as free cholesterol.
- Equilibration: Wash the cells and incubate with serum-free medium containing BSA for a short period to allow for equilibration.
- Efflux:
 - Incubate the labeled cells with serum-free medium containing the cholesterol acceptor (e.g., HDL) for 4-8 hours.
- Quantification:
 - Collect the medium (containing effluxed cholesterol) and lyse the cells.
 - Measure the amount of labeled cholesterol in the medium and the cell lysate using liquid scintillation counting or LC-MS/MS.
 - Calculate the percentage of cholesterol efflux as: (counts in medium / (counts in medium + counts in cells)) * 100.

Visualizations Signaling Pathway of ACAT Inhibition



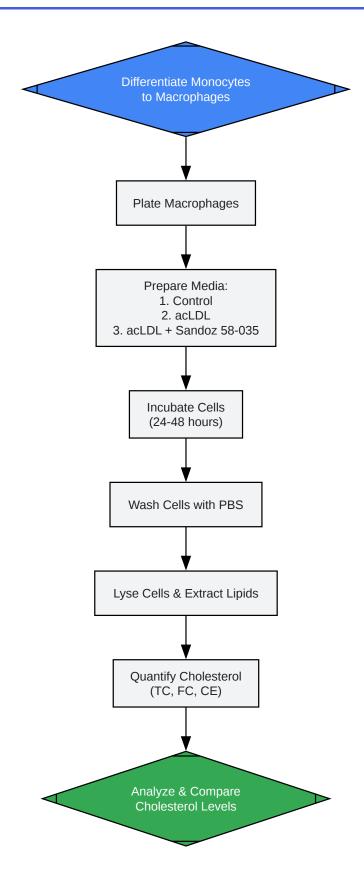


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Caption: Mechanism of Sandoz 58-035 action in macrophages.

Experimental Workflow for Foam Cell Inhibition Assay



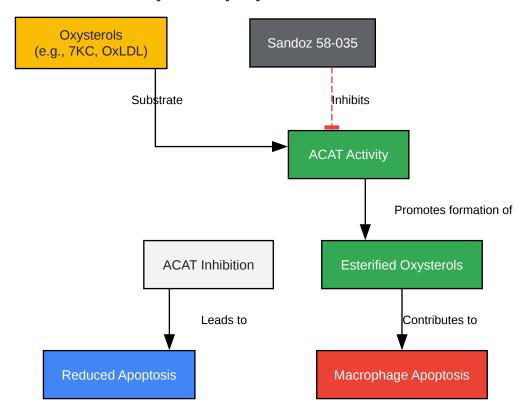


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Caption: Workflow for studying foam cell inhibition.



Logical Relationship in Apoptosis Studies



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Caption: Role of ACAT in oxysterol-induced apoptosis.

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